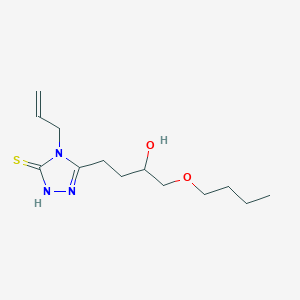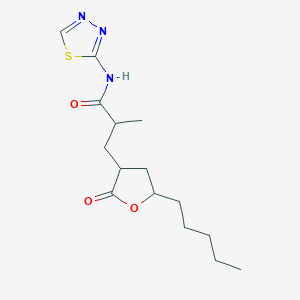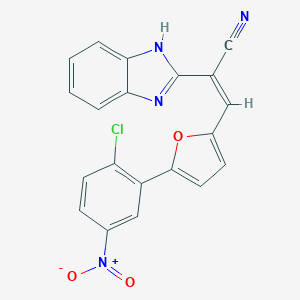![molecular formula C21H18BrNO3S B378226 Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate CAS No. 546097-25-0](/img/structure/B378226.png)
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromophenyl group, a phenylacetylamino group, and an ethyl ester group attached to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acylation: The attachment of the phenylacetyl group to the amino group through an acylation reaction using phenylacetyl chloride and a base like pyridine.
Thiophene Ring Formation: The construction of the thiophene ring via a cyclization reaction involving sulfur and a suitable diene precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiophenyl derivatives.
Applications De Recherche Scientifique
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and thiophene moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The phenylacetylamino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-bromophenyl)propionate: Similar in structure but lacks the thiophene ring and phenylacetylamino group.
4-Bromodiphenyl ether: Contains a bromophenyl group but differs in the ether linkage and absence of the thiophene ring.
Uniqueness
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is unique due to the combination of the bromophenyl, phenylacetylamino, and thiophene moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
546097-25-0 |
|---|---|
Formule moléculaire |
C21H18BrNO3S |
Poids moléculaire |
444.3g/mol |
Nom IUPAC |
ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H18BrNO3S/c1-2-26-21(25)19-17(15-8-10-16(22)11-9-15)13-27-20(19)23-18(24)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,23,24) |
Clé InChI |
LXRORHBTKYQKRX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N',N'-diphenylhexanohydrazide](/img/structure/B378147.png)

![1-{2-phenyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B378149.png)
![2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B378151.png)


![2-[2-(4-methoxyphenyl)-1-methylvinyl]-6-methyl-5-phenyl-4(3H)-pyrimidinone](/img/structure/B378154.png)

![1-(methylsulfanyl)-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B378157.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B378158.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B378161.png)
![{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}propanedinitrile](/img/structure/B378162.png)
![N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B378163.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B378165.png)
